3-benzoylpyridine-4-carboxylic acid 3-benzoylpyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 74975-28-3
VCID: VC11557378
InChI:
SMILES:
Molecular Formula: C13H9NO3
Molecular Weight: 227.2

3-benzoylpyridine-4-carboxylic acid

CAS No.: 74975-28-3

Cat. No.: VC11557378

Molecular Formula: C13H9NO3

Molecular Weight: 227.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-benzoylpyridine-4-carboxylic acid - 74975-28-3

Specification

CAS No. 74975-28-3
Molecular Formula C13H9NO3
Molecular Weight 227.2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Benzoylpyridine-4-carboxylic acid has the molecular formula C13H9NO3\text{C}_{13}\text{H}_{9}\text{NO}_{3} and a molecular weight of 227.21 g/mol . Its IUPAC name, 4-benzoylpyridine-3-carboxylic acid, reflects the substitution pattern on the pyridine ring. The compound is alternatively labeled as 3-pyridinecarboxylic acid, 4-benzoyl- in some databases, underscoring the importance of positional numbering in pyridine derivatives .

Table 1: Key Identifiers of 3-Benzoylpyridine-4-Carboxylic Acid

PropertyValueSource
CAS Registry Number74975-25-0
Molecular Weight227.21 g/mol
InChI KeyXNHHHVALCZHJCA-UHFFFAOYSA-N
DSSTox Substance IDDTXSID40318919

Synthetic Pathways and Optimization

Conventional Synthesis from Isonicotinic Acid

A widely reported method involves reacting isonicotinic acid (pyridine-4-carboxylic acid) with benzoyl chloride in the presence of sodium hydroxide. This nucleophilic acyl substitution proceeds via intermediate formation of a mixed anhydride, yielding the target compound in ~75% purity after recrystallization.

Catalytic Lewis Acid-Mediated Approach

Patent US3891661A describes an alternative route using 3-cyanopyridine and hydroxybenzene derivatives with aluminum chloride catalysis . This Friedel-Crafts acylation variant generates 3-benzoylpyridine intermediates, which undergo subsequent oxidation to introduce the carboxylic acid group . The method achieves higher regioselectivity (>90%) compared to traditional approaches .

Table 2: Comparison of Synthetic Methods

ParameterIsonicotinic Acid RouteLewis Acid Catalysis
Yield68–72%82–88%
Reaction Time8–12 hours4–6 hours
ByproductsDi-acylated derivativesChlorinated analogs
ScalabilityModerate (lab-scale)High (industrial)

Physicochemical Properties

Thermal Stability

While direct melting point data remains unpublished, analogous 4-carboxypyridines exhibit decomposition temperatures between 210–230°C . The benzoyl group increases thermal stability compared to unsubstituted pyridinecarboxylic acids.

Solubility Profile

The compound displays limited aqueous solubility (<1 mg/mL at 25°C) due to its aromatic domains. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Partition coefficient (LogP) calculations predict moderate lipophilicity (LogP = 1.8), suggesting membrane permeability .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for bronchodilators described in patents US3705169 and GB1316424 . Its carboxylic acid group facilitates conjugation with amine-containing drugs via amide bond formation.

Coordination Chemistry

The dual carbonyl and carboxylate groups enable complexation with transition metals. Copper(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .

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